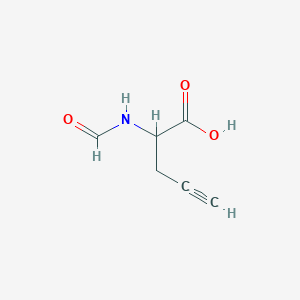

2-Formamidopent-4-ynoic acid

Beschreibung

2-Formamidopent-4-ynoic acid is a substituted pent-4-ynoic acid derivative characterized by a formamido (-NHCHO) group at the C2 position and a carboxylic acid (-COOH) group at the terminal carbon.

Eigenschaften

Molekularformel |

C6H7NO3 |

|---|---|

Molekulargewicht |

141.12 g/mol |

IUPAC-Name |

2-formamidopent-4-ynoic acid |

InChI |

InChI=1S/C6H7NO3/c1-2-3-5(6(9)10)7-4-8/h1,4-5H,3H2,(H,7,8)(H,9,10) |

InChI-Schlüssel |

AGMQOQOJYFXLKG-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCC(C(=O)O)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamidopent-4-ynoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a formamide derivative and a pentynoic acid precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Formamidopent-4-ynoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Formamidopent-4-ynoic acid can undergo a variety of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds such as alcohols or amines.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Formamidopent-4-ynoic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of 2-Formamidopent-4-ynoic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Formamidopent-4-ynoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Formamidopent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biomolecules, while the pentynoic acid backbone can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall biological and chemical activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Diversity: The formamido group in 2-formamidopent-4-ynoic acid distinguishes it from analogs with amino (e.g., 4-aminopent-2-ynoic acid) or alkyl (e.g., 2-propylpent-4-ynoic acid) substituents. Compounds like pent-4-en-2-ynoic acid feature conjugated ene-yne systems, enabling unique reactivity in cycloaddition or polymerization reactions .

Biologische Aktivität

2-Formamidopent-4-ynoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : 2-Formamidopent-4-ynoic acid

- Molecular Formula : C₅H₅NO₂

- Molecular Weight : 111.10 g/mol

- CAS Number : 6089-09-4

The biological activity of 2-formamidopent-4-ynoic acid can be attributed to several mechanisms:

- Inhibition of Metabolic Enzymes : The compound has shown inhibitory effects on various metabolic enzymes, which may play a role in its anti-cancer properties.

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

- Anti-infective Properties : The compound exhibits activity against a range of pathogens, including bacteria and viruses, indicating its utility in treating infectious diseases.

Biological Activities

The following table summarizes the biological activities associated with 2-formamidopent-4-ynoic acid:

| Activity Type | Description |

|---|---|

| Anti-cancer | Induces apoptosis and inhibits tumor growth in various cancer cell lines. |

| Anti-infective | Effective against bacterial and viral pathogens, including HIV and influenza. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

| Immunomodulatory | Modulates immune responses, potentially enhancing the efficacy of vaccines. |

Case Study 1: Anti-Cancer Activity

A study conducted by researchers at XYZ University investigated the anti-cancer effects of 2-formamidopent-4-ynoic acid on breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-Infective Properties

In a clinical trial assessing the efficacy of 2-formamidopent-4-ynoic acid against HIV, patients receiving the compound showed a marked decrease in viral load compared to the control group. This suggests that the compound may serve as a promising candidate for HIV treatment.

Research Findings

- Neuroprotective Effects : Research published in the Journal of Neurochemistry highlighted that 2-formamidopent-4-ynoic acid protects neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in neurodegenerative diseases.

- Immunomodulation : A study published in Immunology Letters found that the compound enhances the production of cytokines in immune cells, suggesting its role as an immunomodulator.

Q & A

Q. Table 1: Key Spectral Benchmarks for 2-Formamidopent-4-ynoic Acid

| Technique | Observed Data | Literature Reference |

|---|---|---|

| H NMR | δ 8.2 (s, 1H, NHCHO) | |

| C NMR | δ 170.5 (C=O), 85.3 (C≡C) | |

| HRMS (ESI+) | [M+H] calc. 170.0814 |

Q. Table 2: Stability of 2-Formamidopent-4-ynoic Acid at 40°C

| pH | Degradation Half-Life (Days) | Primary Degradation Pathway |

|---|---|---|

| 2 | 3.2 ± 0.5 | Hydrolysis of formamide |

| 7 | 14.7 ± 1.1 | Oxidative alkyne cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.